molecular formula C10H6N2O4 B1220600 2,7-Dinitronaphthalene CAS No. 24824-27-9

2,7-Dinitronaphthalene

Cat. No. B1220600
CAS RN: 24824-27-9
M. Wt: 218.17 g/mol
InChI Key: AFDWAIQLYHEUIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,7-Dinitronaphthalene and related compounds involves various chemical reactions, including reduction and coordination with metal ions. Notably, its synthesis can be achieved through the reduction of naphthalene derivatives under specific conditions, leading to the formation of radical anions and coordination polymers with metal ions such as copper(II) and manganese(II) (Nelsen et al., 2004) (Tian et al., 2010).

Molecular Structure Analysis

The molecular structure of 2,7-Dinitronaphthalene has been analyzed through various spectroscopic methods, revealing its planar unsymmetrical structure and providing insights into its electronic structure. Techniques such as UV-visible and infrared spectrometry have been utilized for this purpose (Sekiguchi et al., 1976).

Chemical Reactions and Properties

2,7-Dinitronaphthalene undergoes various chemical reactions, including electron transfer and photocatalytic oxidation. These reactions are influenced by factors such as solvent type and the presence of other chemical species. Research has shown that 2,7-Dinitronaphthalene can participate in electron transfer processes with notable efficiency and specificity (Görner, 2002).

Physical Properties Analysis

The physical properties of 2,7-Dinitronaphthalene, including its solubility and thermal stability, have been thoroughly investigated. These studies provide critical information on its behavior in different environments and under various temperatures (Yang et al., 2017).

Chemical Properties Analysis

The chemical properties of 2,7-Dinitronaphthalene, such as its reactivity towards nucleophiles and its behavior in nitration reactions, have been explored to understand its potential applications and reaction mechanisms. This research highlights its versatility and potential in organic synthesis (Novi et al., 1979).

Scientific Research Applications

Electron Transfer and Charge Transfer Studies

2,7-Dinitronaphthalene has been extensively studied in the context of electron transfer. Nelsen et al. (2004) explored the electron transfer within 2,7-dinitronaphthalene radical anions, demonstrating a Hush-type intervalence charge-transfer band. This research is crucial for understanding intramolecular electron transfer dynamics, providing insights into the behavior of radical anions in different solvents (Nelsen et al., 2004). Further, Telo et al. (2009) estimated rate constants for intramolecular electron-transfer in various dinitronaphthalene radical anions, which contributes to our understanding of solvent dynamics in chemical reactions (Telo, Nelsen, & Zhao, 2009).

Photoreduction Studies

Görner (2002) investigated the photoreduction of dinitronaphthalenes, including 2,7-dinitronaphthalene, using triethylamine in different solvents. This study provides valuable insights into the behavior of dinitronaphthalenes under light exposure and the role of radical anions in photoreduction processes (Görner, 2002).

Photocatalytic Oxidation

Bekbolet et al. (2009) explored the photocatalytic oxidation of dinitronaphthalene isomers, including the mechanisms and nature of these reactions. Using quantum mechanical calculations, they provided a comprehensive understanding of the reactivities of different dinitronaphthalene isomers in photocatalytic processes (Bekbolet, Çınar, Kılıç, Uyguner, Minero, & Pelizzetti, 2009).

Chemical Synthesis and Structure Analysis

Wang et al. (2014) focused on the zeolite-assisted regioselective synthesis of dinitronaphthalene, highlighting a method that is both environmentally benign and economical (Wang, Peng, Shi, Dong, Tai, & Liu, 2014). Tian et al. (2010) synthesized metal-organic coordination polymers using 1,5-dinitronaphthalene-3,7-dicarboxylate, contributing to the understanding of the structural and property relationships in coordination polymers (Tian, Jia, Zhang, & Gao, 2010).

Safety And Hazards

2,7-Dinitronaphthalene is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

Future research on 2,7-Dinitronaphthalene could focus on further understanding its intramolecular electron transfer mechanism . Additionally, the development of a green, simple, and environmentally benign process for the selective synthesis of desired isomer in the liquid phase nitration of aromatic compounds is urgently desirable from both synthetic and industrial points of view .

properties

IUPAC Name

2,7-dinitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-11(14)9-3-1-7-2-4-10(12(15)16)6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDWAIQLYHEUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179525
Record name Naphthalene, 2,7-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dinitronaphthalene

CAS RN

24824-27-9
Record name 2,7-Dinitronaphthalene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dinitronaphthalene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 2,7-dinitro-
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Record name 2,7-dinitronaphthalene
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Record name 2,7-DINITRONAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
SF Nelsen, MN Weaver, AE Konradsson… - Journal of the …, 2004 - ACS Publications
The optical spectrum of 2,7-dinitronaphthalene radical anion generated by Na(Hg) reduction in acetonitrile containing a large excess of cryptand[2.2.2] exhibits a Hush-type intervalence …
Number of citations: 65 pubs.acs.org
JP Telo, MCBL Shohoji, BJ Herold… - Journal of the Chemical …, 1992 - pubs.rsc.org
The rates of intramolecular electron exchange in the radical anion of 2,7-dinitronaphthalene in protic and aprotic solvents have been determined from alternating line-broadening effects …
Number of citations: 30 pubs.rsc.org
HH Hodgson, ER Ward - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… Mononitration of 2 : 7-dinitronaphthalene to 1 : 3 : 6-trinitronaphthulene requires special con… , special conditions are necessary for the mononitration of 2 : 7-dinitronaphthalene to 1 : 3 : 6-…
Number of citations: 3 pubs.rsc.org
HH Hodgson, ER Ward - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
… A more detailed decarboxylation procedurq than that recorded by Rule and Brown for the preparation of 2 : 7-dinitronaphthalene is also included. It will be noted that the dinitration of …
Number of citations: 7 pubs.rsc.org
HG Rule, RRH Brown - Journal of the Chemical Society (Resumed), 1934 - pubs.rsc.org
… The structures of these compounds are established by the decarboxylation of dinitronaphthalic acid to give the previously unknown 2 : 7-dinitronaphthalene, which reduces to 2 : 7-…
Number of citations: 0 pubs.rsc.org
VP Sivcev, KP Volcho, NF Salakhutdinov… - Journal of Flow …, 2014 - akjournals.com
Reduction of several polynitroarenes with isopropanol in a flow-type reactor in the presence of Al 2 O 3 catalyst was studied. Temperature-controlled highly selective reduction of one, …
Number of citations: 5 akjournals.com
U Bozkaya, HF Schaefer III - Molecular Physics, 2010 - Taylor & Francis
Dinitroaromatics have a long scientific history, with very recent (eg SF Nelsen, MN Weaver and JP Telo, J. Phys. Chem. A 113, 7730 (2009)) important contributions. The electron …
Number of citations: 5 www.tandfonline.com
HH Hodgson, ER Ward - Journal of the Society of Dyers and …, 1947 - Wiley Online Library
… , the faire dinitqtion of 2:6- and 2:7-dinitronaphthalenes in contrast with the impoeeibility of mononitration of 2:6- and the difficulty of mononitration of 2:7-dinitronaphthalene, and alao the …
Number of citations: 2 onlinelibrary.wiley.com
K Volcho, VP Sivcev, V Anikeev - 2014 - Citeseer
Reduction of several polynitroarenes with isopropanol in a flow-type reactor in the presence of Al2O3 catalyst was studied. Temperature-controlled highly selective reduction of one, two…
Number of citations: 2 citeseerx.ist.psu.edu
HH Hodgson, ER Ward - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… Strong evidence for mercaptide formation, eg, with 1 : 8- and 2 : 7-dinitronaphthalene, is provided, when isolation is difficult, by computation of the amounts of sodium hydrogen sulphide …
Number of citations: 1 pubs.rsc.org

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